molecular formula C14H16O3 B3030397 Kava CAS No. 9000-38-8

Kava

Cat. No.: B3030397
CAS No.: 9000-38-8
M. Wt: 232.27 g/mol
InChI Key: OMNGEVNATYFZGG-BQYQJAHWSA-N
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Description

Piper methysticum, is a plant native to the Pacific Islands. The roots of this plant are used to produce a traditional beverage known for its calming and relaxing effects. The active compounds in kava are called kavalactones, which are responsible for its psychoactive properties . This compound has been used for centuries in ceremonial rituals and social gatherings in Pacific Island cultures .

Mechanism of Action

Target of Action

Kava, also known as Kavakavaresin, primarily targets the central nervous system . The neurophysiological activities of this compound are attributed to the lipophilic resinous compounds, known as kavalactones . These kavalactones interact with various receptors in the brain, including gamma-aminobutyric acid A (GABA A) receptors , CB₁ receptors within the endocannabinoid system , and N-methyl-d-aspartate (NMDA) receptors .

Mode of Action

This compound’s mode of action involves several mechanisms. It blocks voltage-gated sodium ion channels , leading to a decrease in cell excitability . This compound also reduces excitatory neurotransmitter release due to the blockade of calcium ion channels . It has an affinity for CB₁ receptors within the endocannabinoid system . This compound enhances ligand binding to GABA A receptors , inhibits monoamine oxidase B, reduces neuronal reuptake of noradrenaline and dopamine , and suppresses the synthesis of the eicosanoid thromboxane A2, which antagonizes GABA A receptor function .

Biochemical Pathways

This compound affects several biochemical pathways. It influences the GABAergic system by enhancing ligand binding to GABA A receptors . This compound also interacts with the endocannabinoid system through its affinity for CB₁ receptors . Furthermore, it affects the noradrenergic and dopaminergic systems by reducing the neuronal reuptake of noradrenaline and dopamine .

Pharmacokinetics

This compound is well absorbed into the digestive system and enters the bloodstream quickly . The maximum effects of this compound are felt between 1.5 and 2 hours after consumption . This compound is also well eliminated, with more than 90% of the dose eliminated within 72 hours, chiefly in urine .

Result of Action

The molecular and cellular effects of this compound’s action include anxiolytic , analgesic , muscle relaxant , and mild anaesthetic effects . Other documented actions include sedation, euphoria, and both anticonvulsant and neuroprotective activity . This compound’s physiological effects are comparable to those of benzodiazepines .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the consumption of this compound as a dietary supplement in the U.S. and as a recreational drink in Western countries can affect its action, efficacy, and stability . The diversity of this compound products and the lack of standardization are major challenges that can influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Kavakavaresin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, kavalactones, the active constituents of Kavakavaresin, modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system . Kavakavaresin also inhibits monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . These interactions contribute to its anxiolytic and sedative effects.

Cellular Effects

Kavakavaresin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving GABAergic transmission . By enhancing GABAergic activity, Kavakavaresin promotes relaxation and reduces anxiety. Additionally, it impacts gene expression related to stress response and neurotransmitter regulation . Kavakavaresin also modulates cellular metabolism by influencing the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of Kavakavaresin involves several key interactions at the molecular level. Kavalactones bind to GABA receptors, enhancing their inhibitory effects on neuronal activity . This binding increases the affinity of GABA for its receptors, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anxiolytic effects . Kavakavaresin also inhibits voltage-gated sodium and calcium channels, reducing neuronal excitability . Furthermore, it modulates the activity of enzymes involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kavakavaresin have been observed to change over time. The compound exhibits stability under controlled conditions, but its efficacy may decrease with prolonged exposure due to potential degradation . Long-term studies have shown that Kavakavaresin can maintain its anxiolytic and sedative effects over extended periods, although the exact duration of these effects can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that Kavakavaresin can have sustained impacts on cellular function, particularly in terms of neurotransmitter regulation and stress response .

Dosage Effects in Animal Models

The effects of Kavakavaresin vary with different dosages in animal models. At low to moderate doses, Kavakavaresin exhibits significant anxiolytic and sedative effects without notable adverse effects . At high doses, it can cause toxicity, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more pronounced with increasing dosage . These findings highlight the importance of careful dosage regulation in therapeutic applications of Kavakavaresin .

Metabolic Pathways

Kavakavaresin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism results in the formation of various metabolites, some of which retain biological activity . Kavakavaresin also influences metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can affect the levels of key metabolites and neurotransmitters, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, Kavakavaresin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Kavakavaresin can accumulate in lipid-rich tissues, such as the brain, due to its lipophilic nature . This accumulation can enhance its therapeutic effects but also poses a risk of toxicity with prolonged exposure . The distribution of Kavakavaresin within the body is influenced by factors such as dosage, route of administration, and individual metabolic differences .

Subcellular Localization

Kavakavaresin exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and cell membranes, where it interacts with various receptors and enzymes . Post-translational modifications, such as phosphorylation, can affect its localization and activity . Kavakavaresin may also be targeted to specific organelles, such as mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are crucial for understanding the precise mechanisms of action of Kavakavaresin .

Comparison with Similar Compounds

Kava is often compared to other herbal supplements such as ashwagandha. Both this compound and ashwagandha are known for their stress-relieving properties, but they have different mechanisms of action and chemical compositions . Ashwagandha, for example, contains withanolides, which have adaptogenic properties and help the body cope with stress . Other similar compounds include valerian root and passionflower, which also have calming effects but differ in their active constituents and mechanisms .

Conclusion

This compound is a unique compound with a rich cultural history and significant therapeutic potential. Its active compounds, kavalactones, have been extensively studied for their calming and neuroprotective effects. While this compound shares similarities with other herbal supplements, its unique chemical composition and mechanisms of action set it apart as a valuable natural remedy.

Properties

IUPAC Name

2-[(E)-2-cyclohexa-1,5-dien-1-ylethenyl]-4-methoxy-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNGEVNATYFZGG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(C1)C=CC2=CCCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)OC(C1)/C=C/C2=CCCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9000-38-8
Record name Kava
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01322
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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